Divabuterol

Description

It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) BVG9H4U2ZB and by the European Medicines Agency (EMA) under XEVMPD Index SUB06337MIG .

Properties

CAS No. |

54592-27-7 |

|---|---|

Molecular Formula |

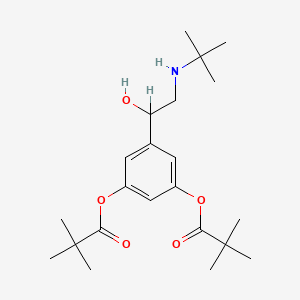

C22H35NO5 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C22H35NO5/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6/h10-12,17,23-24H,13H2,1-9H3 |

InChI Key |

VJJOKWOJJZKXNV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Divabuterol can be synthesized through a series of chemical reactions involving the esterification of 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-1,3-phenylene with 2,2-dimethylpropanoic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Divabuterol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Divabuterol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Divabuterol involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Data Tables

Critical Analysis of Contradictory Evidence

- CAS Number Discrepancy : this compound’s CAS number is inconsistently reported (82413-20-5 vs. 54592-27-7). Cross-referencing regulatory documents (e.g., UNSPSC) supports 82413-20-5 , while chemical databases cite 54592-27-7 . This highlights the need for authoritative verification.

Biological Activity

Divabuterol is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a synthetic compound primarily classified as a beta-2 adrenergic agonist. Its mechanism of action involves binding to beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways. This interaction leads to bronchodilation, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

- Receptor Activation: this compound activates beta-2 adrenergic receptors, leading to increased intracellular cAMP levels.

- Smooth Muscle Relaxation: The rise in cAMP results in the relaxation of bronchial smooth muscles, alleviating airway constriction.

- Anti-inflammatory Effects: Some studies suggest that this compound may also exhibit anti-inflammatory properties, potentially reducing airway inflammation associated with asthma .

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond its primary use as a bronchodilator. Notable areas of research include:

- Asthma Management: Clinical studies have demonstrated the efficacy of this compound in reducing asthma symptoms and improving lung function .

- Chronic Obstructive Pulmonary Disease (COPD): Similar benefits have been observed in patients with COPD, where this compound helps improve airflow and reduce exacerbations.

- Potential Antimicrobial Properties: Preliminary research indicates that this compound may possess antimicrobial effects, warranting further investigation into its role in treating infections .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in managing respiratory diseases:

- Asthma Control Study:

- COPD Exacerbation Trial:

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Classification | Primary Use | Key Differences |

|---|---|---|---|

| Albuterol | Beta-2 Agonist | Asthma/COPD | Shorter duration of action |

| Levalbuterol | Selective Beta-2 Agonist | Asthma | More selective for beta-2 receptors |

| Salbutamol | Beta-2 Agonist | Asthma/COPD | Similar mechanism but different side effect profile |

This compound's distinct structure may provide advantages in terms of receptor selectivity and duration of action compared to these established agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.